BenchChemオンラインストアへようこそ!

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

Protecting group orthogonality Sequential deprotection Mupirocin intermediate synthesis

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester (CAS 1314406-71-7) is a doubly protected synthetic intermediate of monic acid A, the core polyketide scaffold of the antibiotic mupirocin. It belongs to the class of pseudomonic acid derivatives and is characterized by a tert-butyldimethylsilyl (TBDMS) ether at the C2 hydroxyl and an isopropylidene acetal bridging the C6 and C7 diol, with the C1 carboxyl group present as a methyl ester.

Molecular Formula C27H48O7Si
Molecular Weight 512.759
CAS No. 1314406-71-7
Cat. No. B566021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester
CAS1314406-71-7
Synonyms5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1R,2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylpropyl]-2-oxiranyl]methyl]-3-methyl-6,7-O-(1-methylethylidene)-L-talo-non-2-enonic Acid Methyl Ester
Molecular FormulaC27H48O7Si
Molecular Weight512.759
Structural Identifiers
SMILESCC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1
InChIKeyRRAYXAMWYJUTBJ-FTWFSGMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester (CAS 1314406-71-7) Procurement Guide for Mupirocin Intermediate Research


2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester (CAS 1314406-71-7) is a doubly protected synthetic intermediate of monic acid A, the core polyketide scaffold of the antibiotic mupirocin . It belongs to the class of pseudomonic acid derivatives and is characterized by a tert-butyldimethylsilyl (TBDMS) ether at the C2 hydroxyl and an isopropylidene acetal bridging the C6 and C7 diol, with the C1 carboxyl group present as a methyl ester . The compound is supplied as a clear oil with a molecular formula of C₂₇H₄₈O₇Si (MW 512.75 g/mol), a specified purity of ≥95%, and a recommended storage temperature of -20°C . Its primary utility lies in the regioselective synthetic elaboration of the monic acid core toward mupirocin F and related analogs .

Why Generic Monic Acid Intermediates Cannot Substitute for CAS 1314406-71-7 in Sequential Deprotection Synthesis Strategies


In the synthesis of monic acid A derivatives, the presence and identity of protecting groups dictate the accessible synthetic sequence. Fully unprotected monic acid A (CAS 66262-68-8, MW 344.4 g/mol) exposes all four hydroxyls and the C1 acid, leading to uncontrolled reactivity in acylation, oxidation, or glycosylation steps . Conversely, the per-TBDMS-protected analog Monic Acid A Methyl Ester-Tri(tert-butyldimethylsilyl) Ether (MW 701.21 g/mol) masks all hydroxyls identically, precluding selective deprotection because all three TBDMS groups are cleaved under the same fluoride-based conditions . The compound CAS 1314406-71-7 occupies a strategically unique position: the single TBDMS at C2 and the isopropylidene acetal at C6,C7 are orthogonal protecting groups that can be removed independently and sequentially [1]. Substituting with a structurally similar but non-orthogonal intermediate—such as 6,7-O-Isopropylidenepseudomonic Acid A (CAS 85362-54-5), which lacks the C2 TBDMS—forces a different, often lengthier synthetic strategy. The quantitative consequences of this orthogonality are documented below.

Quantitative Differentiation of CAS 1314406-71-7 Against Closest Monic Acid Intermediate Analogs


Orthogonal Protecting Group Architecture Enables Sequential Chemoselective Deprotection Not Possible with Per-TBDMS or Unprotected Analogs

The target compound features two chemically orthogonal protecting groups at distinct hydroxyl positions: a TBDMS ether at C2-OH (cleaved by fluoride sources, e.g., TBAF, HF·pyridine) and an isopropylidene acetal at C6,C7-OH (cleaved by aqueous acid, e.g., 80% AcOH at 60–80°C). This contrasts with Monic Acid A Methyl Ester-Tri(tert-butyldimethylsilyl) Ether, which carries three TBDMS groups (one at C2-OH and two at the C3,C4 diol), all of which are removed simultaneously under fluoride conditions, offering no sequential selectivity . The TBATB-MeOH system has been shown to cleave TBDMS ethers with >90% isolated yield while leaving isopropylidene acetals intact, demonstrating the orthogonality of these protecting groups in practice [1]. Conversely, acidic conditions (80% AcOH, 60°C) cleave the isopropylidene acetal with >85% yield without affecting TBDMS ethers, as established across numerous carbohydrate and polyketide substrates [2]. The per-TBDMS analog (MW 701.21) offers no such sequential deprotection capability, as all three silyl groups respond identically to fluoride. The fully deprotected monic acid A (MW 344.4) offers no protection at all .

Protecting group orthogonality Sequential deprotection Mupirocin intermediate synthesis

Intermediate Molecular Weight (512.75 g/mol) Optimizes Chromatographic Purification Relative to Heavier Per-TBDMS Analog

The molecular weight of CAS 1314406-71-7 (512.75 g/mol) is 188.46 g/mol lower than that of the per-TBDMS-protected analog Monic Acid A Methyl Ester-Tri(tert-butyldimethylsilyl) Ether (701.21 g/mol) , and 168.35 g/mol higher than unprotected monic acid A (344.4 g/mol) . This intermediate molecular weight falls within an optimal range for normal-phase silica gel chromatography (Rf typically 0.3–0.5 in EtOAc/hexane gradients), facilitating purification after synthetic steps. The per-TBDMS analog, with three bulky silyl groups, tends to exhibit broader chromatographic peaks and reduced resolution due to its higher lipophilicity and conformational flexibility . The unprotected monic acid A, in contrast, is poorly retained on normal-phase silica and often requires reversed-phase HPLC for purification, adding cost and complexity . The target compound thus offers a favorable balance: sufficient lipophilicity for normal-phase handling without the excessive molecular bulk that degrades chromatographic performance.

Chromatographic purification Molecular weight optimization Mupirocin intermediate isolation

Specified Purity ≥95% and -20°C Storage Provide Lot-to-Lot Consistency Exceeding That of Room-Temperature-Stored Monic Acid Analogs

CAS 1314406-71-7 is supplied with a guaranteed minimum purity of ≥95% and a specified storage condition of -20°C, as documented by the supplier BOC Sciences . In contrast, unprotected monic acid A (CAS 66262-68-8) is reported with storage conditions varying from 2–8°C (refrigerated) to ambient room temperature [1], with no universal consensus, implying potential batch-to-batch variability in stability. The methyl ester in the target compound is susceptible to slow hydrolysis at ambient temperature and humidity; the -20°C storage specification indicates a proactive stability control measure not uniformly applied to the unprotected parent compound. For procurement purposes, a clearly defined and low-temperature storage specification correlates with longer usable shelf life and reduced risk of degradation prior to use. While no accelerated stability study for this specific compound is publicly available, the explicit -20°C requirement differentiates it from the more variably stored unprotected monic acid A, providing assurance of chemical integrity upon receipt.

Reference standard consistency Storage stability Monic acid intermediate procurement

Solubility Profile in Chlorinated Solvents and Ethyl Acetate Enables Direct Integration into Standard Mupirocin Derivatization Protocols

The target compound is documented as soluble in chloroform, dichloromethane, ethyl acetate, and methanol . This solubility profile is directly compatible with typical reaction conditions for ester hydrolysis, TEMPO oxidation, and acylation steps used in monic acid/mupirocin chemistry, without requiring solvent exchange. Unprotected monic acid A requires DMSO or methanol for dissolution, limiting its use in water-sensitive reactions such as silylations or acid chloride couplings . The per-TBDMS analog is also soluble in chlorinated solvents but requires higher volumes due to its greater molecular bulk, reducing effective molar concentration in reaction mixtures . The ability to dissolve the target compound in dichloromethane, a preferred solvent for TBDMS protection/deprotection chemistry, eliminates the need for solvent switching between synthetic steps, reducing handling losses by an estimated 5–10% per solvent exchange operation (based on standard laboratory practice for milligram-to-gram scale work).

Solvent compatibility Reaction medium selection Mupirocin intermediate handling

High-Value Application Scenarios for CAS 1314406-71-7 Based on Demonstrated Orthogonal Protection Capability


Regioselective C2 Functionalization for Mupirocin F Analog Library Synthesis

The orthogonal TBDMS/isopropylidene architecture enables selective deprotection of the C2 hydroxyl (via TBATB/MeOH or TBAF/THF) while leaving the C6,C7 diol protected as the acetonide [1]. This allows C2-specific acylation, sulfonylation, or oxidation to generate focused analog libraries of mupirocin F. Subsequent acid-catalyzed acetonide hydrolysis then reveals the C6,C7 diol for further elaboration. This two-step, directional functionalization strategy is not achievable with unprotected monic acid A (which would undergo random poly-functionalization) or the per-TBDMS analog (which cannot be monodesilylated with reliable regioselectivity) .

Synthesis of Mupirocin Process Impurity Reference Standards

As classified by the supplier BOC Sciences under the 'Impurities' category, this compound serves as a key intermediate for the preparation of mupirocin-related process impurities and degradation products . The high purity (≥95%) and controlled storage (-20°C) make it suitable as a starting material for the synthesis of certified reference standards (e.g., Mupirocin EP Impurity F, Pseudomonic Acid F) used in pharmaceutical quality control and ANDA submissions . The defined protecting group pattern ensures structural fidelity of the final impurity standard, as the deprotection sequence can be executed cleanly to avoid epimerization or side-reactions.

Convergent Total Synthesis of Pseudomonic Acid Natural Products

In the convergent total synthesis of pseudomonic acid A, C, and D natural products, the monic acid core must be coupled to side-chain fragments via esterification at C1. The methyl ester in CAS 1314406-71-7 serves as a protected carboxyl group that can be hydrolyzed (LiOH, THF/H₂O) to the free acid for coupling, independently of the TBDMS and isopropylidene protections [1]. This three-tiered protection strategy (methyl ester, TBDMS ether, isopropylidene acetal) provides the maximum number of orthogonal deprotection handles available in any monic acid-derived intermediate, enabling the complex fragment coupling sequences required for natural product total synthesis [2].

Stable Isotope-Labeled Internal Standard Preparation for LC-MS/MS Bioanalysis

The compound's defined structure and protecting group pattern make it a logical precursor for deuterium-labeled monic acid A methyl ester analogs (e.g., Monic Acid A Methyl Ester-Tri(tert-butyldimethylsilyl) Ether-d₅) . The orthogonal protecting groups allow incorporation of stable isotope labels at specific positions without scrambling, due to the sequential deprotection capability. Such labeled internal standards are essential for accurate LC-MS/MS quantification of mupirocin and its metabolites in pharmacokinetic and bioequivalence studies. The -20°C storage specification and ≥95% purity ensure the labeled product meets the stringent requirements for bioanalytical method validation.

Quote Request

Request a Quote for 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.